Product packaging for Valeranone(Cat. No.:CAS No. 55528-90-0)

Valeranone

Cat. No.: B1682137
CAS No.: 55528-90-0
M. Wt: 222.37 g/mol
InChI Key: HDVXJTYHXDVWQO-CFVMTHIKSA-N
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Description

Botanical Sources and Chemotaxonomic Considerations

Valeranone (B159243) is found in several plant species, with the most prominent sources belonging to the Valerianaceae family. The distribution of this compound and related sesquiterpenes can vary between species and even within different chemotypes of the same species.

Valeriana officinalis and Related Species

Valeriana officinalis, commonly known as valerian, is a well-known source of this compound. The roots and rhizomes of V. officinalis contain a variety of sesquiterpenes in their volatile oil, including this compound, valerenic acid, and valerenal (B1239072). researchgate.netinnovareacademics.incristalfarma.com The chemical composition of V. officinalis can be influenced by factors such as geographical origin and harvesting time. thegoodscentscompany.comdergipark.org.tr Different chemotypes of V. officinalis have been identified with varying proportions of sesquiterpenes. For instance, one chemotype (Type A) was reported to contain 6.2–8.7% this compound, while another (Type B) had no this compound detected, and a third (Type C) contained 16.2–18.1% this compound. innovareacademics.in

Other Natural Occurrences of this compound (e.g., Nardostachys jatamansi)

Beyond Valeriana officinalis, this compound, also referred to as jatamansone, is a principal sesquiterpene found in Nardostachys jatamansi DC, another plant belonging to the Valerianaceae family. orientjchem.orgtestbook.comthepharmajournal.comtsijournals.comelixirpublishers.com Nardostachys jatamansi is a perennial herb native to the Himalayas and is traditionally used in various systems of medicine. orientjchem.orgthepharmajournal.com this compound has also been reported in other species such as Ligularia kanaitzensis and Valeriana jatamansi. nih.gov Common sage (Salvia officinalis) is also noted as a source of (-)-valeranone (B1624403), suggesting its potential as a biomarker for sage consumption. foodb.ca

Advanced Extraction Techniques for this compound

Extracting this compound from plant matrices requires efficient techniques to isolate the compound from the complex mixture of plant constituents. Both traditional solvent-based methods and modern approaches are employed.

Solvent-Based Extraction Protocols

Solvent extraction is a fundamental method for isolating this compound from plant material. The choice of solvent is crucial and depends on the polarity of this compound and other target compounds. Non-polar solvents like hexane (B92381) are suitable for extracting sesquiterpenes. Alcoholic extraction solvents, particularly ethanol (B145695) in varying concentrations (50-100% v/v in water), are commonly used for obtaining extracts from Valerianaceae roots. google.comwipo.int Heating the mixture during extraction, for example, at temperatures between 70°C and 80°C for at least two hours, can enhance the yield of certain compounds like valerenic acids while potentially reducing the content of unstable valepotriates. google.comwipo.int Soxhlet extraction with non-polar solvents like hexane has been specifically mentioned for the isolation of sesquiterpenes from Nardostachys jatamansi.

Modernized Isolation Strategies (e.g., Sonication-Assisted Extraction)

Modern techniques, such as sonication-assisted extraction (SAE), have been explored to improve the efficiency and reduce the time required for extracting bioactive compounds from plant materials. Pulsed ultrasonic fields have been applied to the extraction of bioactive compounds from valerian roots, demonstrating improved efficiency compared to classical methods. researchgate.net SAE can potentially enhance the yield of extracted polysaccharides and affect the integrity of cell walls, facilitating the release of compounds. nih.gov While research specifically detailing SAE for this compound is less prevalent in the provided results, studies on SAE for other plant compounds like polyphenols and fatty acids indicate its potential for efficient extraction of various phytochemicals. scientificelectronicarchives.orgresearchgate.net

Chromatographic Purification Methods for this compound

Once extracted, this compound often needs to be purified from other plant constituents to obtain a relatively pure compound for research or other applications. Chromatographic techniques are essential for this purification process.

Silica (B1680970) gel chromatography is a widely used method for the purification of sesquiterpenes, including this compound, from plant extracts. nih.govoup.comgoogle.com This technique separates compounds based on their differential adsorption to the silica stationary phase, typically using a gradient of solvents with increasing polarity. For instance, silica chromatography using n-hexane as a solvent has been employed to separate sesquiterpenes from Valeriana officinalis extracts. nih.gov Purification by flash chromatography using solvent mixtures like hexane and ethyl acetate (B1210297) has also been reported in the synthesis and isolation of this compound. oup.comacs.org Preparative C18 chromatography followed by silica-gel chromatography with methanol (B129727) gradients in chloroform (B151607) has been used in the isolation of active components from Valeriana species. google.com High-performance liquid chromatography (HPLC) can be used for further purification of sesquiterpenes after initial chromatographic separation. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a critical spectroscopic technique used for the identification and quantification of this compound in extracts and is often coupled with chromatographic separation methods. nih.goviosrjournals.org

Table 1: Examples of this compound Content in Botanical Sources

Botanical SourceThis compound Content (%)NotesReference
Valeriana officinalis6.2–8.7Chemotype A innovareacademics.in
Valeriana officinalis16.2–18.1Chemotype C innovareacademics.in
Valeriana officinalisPresentVolatile oil of roots and rhizomes researchgate.netcristalfarma.com
Nardostachys jatamansi9.71Essential oil from Kathmandu, Nepal tsijournals.com
Nardostachys jatamansiPrincipal sesquiterpeneRhizomes testbook.comelixirpublishers.com
Nardostachys jatamansiPresentHexane and methanolic extracts iosrjournals.org
Ligularia kanaitzensisReportedOccurrence data available nih.gov
Valeriana jatamansiReportedOccurrence data available nih.gov
Salvia officinalisPresentCommon sage foodb.ca
Sideritis perfoliataPresentEssential oil dntb.gov.ua

Table 2: Examples of Extraction and Purification Methods for this compound

MethodTypeSolvent(s)ApplicationReference
Solvent ExtractionLiquid-SolidHexaneSesquiterpene extraction from N. jatamansi
Alcoholic ExtractionLiquid-SolidEthanol (50-100% v/v in water)Extraction from Valeriana roots google.comwipo.int
Soxhlet ExtractionLiquid-SolidHexaneSesquiterpene extraction from N. jatamansi
Sonication-Assisted ExtractionLiquid-SolidAqueous ethanolExtraction from valerian roots researchgate.netnih.gov
Silica Gel ChromatographyPurificationn-Hexane, Ethyl acetate/HexaneSeparation of sesquiterpenes, this compound nih.govoup.comacs.org
Preparative C18 followed by Silica Gel ChromatographyPurificationMethanol gradients in ChloroformIsolation from Valeriana species google.com
High-Performance Liquid Chromatography (HPLC)PurificationNot specifiedFurther purification of sesquiterpenes nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)AnalyticalNot applicableIdentification and quantification of this compound nih.goviosrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B1682137 Valeranone CAS No. 55528-90-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55528-90-0

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1

InChI Key

HDVXJTYHXDVWQO-CFVMTHIKSA-N

SMILES

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C

Canonical SMILES

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

valeranone
valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer
valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer
yatamanson

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Valeranone

Chromatographic Purification Methods for Valeranone (B159243)

Column Chromatography Techniques

Column chromatography is a widely used technique for the fractionation and purification of crude plant extracts. fractioncollector.infoijariit.com It involves a stationary phase, typically silica (B1680970) gel, packed in a column, and a mobile phase (solvent or solvent mixture) that moves through the column. The separation is based on the differential adsorption and elution of compounds as the mobile phase passes through the stationary phase.

In the isolation of this compound, column chromatography on silica gel is a common step. d-nb.infouow.edu.au Gradient elution, starting with non-polar solvents and gradually increasing the polarity, is often employed to separate compounds with varying polarities. ijariit.com For example, a study on Valeriana wallichii utilized column chromatography on silica gel with a methanol (B129727)/chloroform (B151607) mixture as the mobile phase for further fractionation of extract subfractions containing this compound. d-nb.info The process typically involves packing a glass column with silica gel and eluting the sample with a series of solvents, collecting fractions as they elute. ijariit.com Monitoring the elution can be done using techniques like Thin-Layer Chromatography (TLC). nih.gov

Preparative Thin-Layer Chromatography for this compound Isolation

Preparative Thin-Layer Chromatography (Prep TLC) is a useful technique for purifying small to moderate quantities of compounds from complex mixtures or fractions obtained from column chromatography. fractioncollector.inforochester.edu It utilizes thicker layers of adsorbent material (like silica gel) on larger plates compared to analytical TLC. rochester.educhemistryabc.com

For isolating this compound, preparative TLC can be employed after initial extraction or fractionation. uobaghdad.edu.iquow.edu.au The sample is applied as a thin band on the origin line of the Prep TLC plate. rochester.eduresearchgate.net The plate is then developed in a suitable solvent system. rochester.educhemistryabc.com After development, the separated compounds appear as bands. Visualization techniques, such as using a UV lamp if the compound is UV-active, are used to locate the band corresponding to this compound. uobaghdad.edu.iqrochester.edu The silica gel containing the desired band is then scraped off the plate. rochester.eduresearchgate.net The compound is subsequently extracted from the scraped silica gel using a suitable solvent, and the solvent is evaporated to obtain the isolated compound. rochester.eduresearchgate.net Prep TLC is particularly useful for obtaining a profile of components in natural extracts and for purifying components from fractions collected during column chromatography. fractioncollector.inforochester.edu

Preparative High-Performance Liquid Chromatography for this compound Purification

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful technique for the purification of compounds, especially when higher purity is required or for separating components that are difficult to resolve by other methods. ymc.co.jprjptonline.org It operates on the same principles as analytical HPLC but on a larger scale, using larger columns and capable of handling higher sample loads. ymc.co.jp

Prep HPLC has been used in the isolation and purification of compounds from Valeriana species, including this compound. uobaghdad.edu.iq This technique allows for efficient separation based on interactions with the stationary phase (e.g., reversed-phase C18) and the mobile phase composition. rjptonline.org In a study on Valeriana wallichii, preparative HPLC was used for further investigation of fractions obtained from initial separation, leading to the isolation of various compounds, including this compound. d-nb.info Different mobile phase systems, such as water/methanol or water/acetonitrile gradients, can be employed depending on the properties of the target compound and the complexity of the mixture. d-nb.info Detection is typically done using a detector like a multiple wavelength detector or photodiode array detector. d-nb.inforjptonline.org Prep HPLC is valuable for achieving high purity of isolated natural products. rjptonline.org

Methodological Aspects of Reproducible this compound Isolation

Achieving reproducible isolation of this compound from natural sources requires careful consideration of several methodological aspects. Variability in plant material is a significant factor; standardizing plant collection parameters such as geographical origin and harvest time can help minimize this variability.

Standardization of the extraction procedure is crucial. Using consistent extraction methods, solvents, solvent ratios, temperatures, and extraction times contributes to reproducibility. google.com For instance, Soxhlet extraction with a specific solvent like hexane (B92381) for a defined duration can be standardized.

In chromatographic separation steps, maintaining consistent conditions is paramount. For column chromatography, this includes using the same type and mesh size of stationary phase (e.g., silica gel 60), consistent column packing procedures, and precisely defined gradient elution profiles (solvent compositions and flow rates). ijariit.com

For preparative TLC, reproducible results depend on using plates with consistent adsorbent thickness and quality, applying the sample as a uniform band, and using a standardized mobile phase system developed under controlled conditions. uobaghdad.edu.iqrochester.eduresearchgate.net

In preparative HPLC, key parameters that need to be standardized include the stationary phase (column type and particle size), mobile phase composition and gradient, flow rate, injection volume and concentration, and detection wavelengths. d-nb.inforjptonline.org

Detailed documentation of all steps, from plant material collection and preparation to extraction and each chromatographic purification step, is essential for reproducibility. Validation through repeated trials and, if possible, cross-laboratory verification can further confirm the reproducibility of the isolation protocol. Spectroscopic techniques like GC-MS, 1H NMR, and 13C NMR are critical for identifying and confirming the isolated compound, ensuring consistency across different isolation batches. fractioncollector.infonih.gov Comparing spectral data with published databases is also important for reliable identification.

Compound Table

Compound NamePubChem CID
This compound10198387

Data Table: Examples of Chromatographic Conditions Mentioned

TechniqueStationary PhaseMobile PhaseApplicationSource
Column ChromatographySilica gelMethanol/Chloroform (4.8:0.2 v/v)Fractionation of V. wallichii extract subfraction d-nb.info
Column ChromatographySilica gel (230-400 mesh)Gradient: n-hexane to n-hexane:chloroform to chloroform to chloroform:MeOH to MeOHIsolation of phytoconstituents from Solanum nigrum extract ijariit.com
Column ChromatographySilica gel (200-300 mesh)n-hexaneSeparation of sesquiterpenes from V. officinalis root extract nih.gov
Preparative HPLCNucleosil 100-5 (C18)H₂O/MeOH gradientFractionation of V. wallichii extract d-nb.inforesearchgate.net
Preparative HPLCNucleodur Sphinx RPH₂O/CH₃CN gradientFractionation of V. wallichii extract d-nb.inforesearchgate.net
Preparative TLCSilica gel GF254 (1mm)Hexane:Ethyl acetate (B1210297):Acetic acid (65:35:0.5)Separation of constituents from Valeriana officinalis root uobaghdad.edu.iq
Preparative TLCSilica gel 60 F₂₅₄ (200 μm)Petroleum-ether : Acetone (3:1 v/v)Isolation of Jatamansone from Nardostachys jatamansi extract

Biosynthetic Pathways of Valeranone

Precursor Elucidation in Valeranone (B159243) Biosynthesis

The initial stages of this compound biosynthesis involve the formation of a key 15-carbon intermediate.

Farnesyl Pyrophosphate (FPP) as a Key Intermediate

Farnesyl pyrophosphate (FPP) is a crucial branching point intermediate in the mevalonate (B85504) pathway and serves as the direct precursor for all sesquiterpenes, including those that lead to this compound. wikipedia.orghmdb.canih.gov FPP is formed by the sequential condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are five-carbon isoprenoid units. researchgate.netmdpi.com This condensation is catalyzed by FPP synthase. researchgate.netnih.gov

Mevalonate Pathway Contributions

The mevalonate (MVA) pathway is the primary route for the synthesis of IPP and DMAPP in most eukaryotes, including plants. mdpi.comgoogle.com This cytoplasmic pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce mevalonic acid, which is then phosphorylated and decarboxylated to yield IPP and DMAPP. mdpi.comwikipedia.org Overexpression of key genes in the mevalonate pathway, such as ERG8, ERG12, and ERG19, has been shown to increase the production of downstream products like valerena-4,7(11)-diene (B12366622), a precursor to valerenic acid, highlighting the pathway's contribution to sesquiterpene biosynthesis. researchgate.netnih.gov

Enzymatic Steps and Key Enzymes in this compound Formation

The conversion of FPP into the specific bicyclic structure of this compound involves the action of dedicated enzymes, particularly terpene synthases and cytochrome P450 enzymes.

Valerena-1,10-diene Synthase (VdS) Activity and Specificity

Valerena-1,10-diene synthase (VdS), also referred to as VoTPS1 in Valeriana officinalis, is a terpene synthase that catalyzes the cyclization of FPP to form valerena-1,10-diene. nih.govverwertungsverbund-mv.descience.gov While valerena-1,10-diene is considered a precursor for valerenic acid, its potential role as an intermediate in this compound biosynthesis has also been explored. researchgate.netnih.gov Research using labeled precursors and yeast expression systems has investigated the catalytic mechanism of VdS, providing evidence for the involvement of a caryophyllenyl carbocation intermediate in the formation of the valerena-1,10-diene scaffold. researchgate.netnih.govscience.gov

Role of Cytochrome P450 Enzymes in Oxidative Modifications

Following the initial cyclization of FPP by terpene synthases, cytochrome P450 enzymes are likely involved in the subsequent oxidative modifications required to introduce the ketone functional group characteristic of this compound. These enzymes are known to catalyze a variety of reactions, including hydroxylations and oxidations, in the biosynthesis of many natural products. While the specific cytochrome P450 enzymes directly responsible for the conversion of a precursor (potentially a germacrene or valerena-1,10-diene derivative) to this compound have not been explicitly detailed in the provided texts, their general role in introducing oxygen functionalities into terpene scaffolds is well-established. Studies on the biosynthesis of related compounds, like valerenic acid, have demonstrated the involvement of cytochrome P450 monooxygenases in oxidizing terpene intermediates. researchgate.netnih.gov

Mechanistic Insights into this compound Biosynthesis

The precise enzymatic mechanisms governing the cyclization of FPP to yield the precursors of this compound, particularly valerena-1,10-diene and germacrene C, are complex and have been the subject of investigation nih.gov. Sesquiterpene synthases facilitate these cyclization reactions through intricate carbocation cascades nih.gov.

Proposed Reaction Mechanisms for Sesquiterpene Cyclization

Two main initial cyclization products from FPP in V. officinalis are valerena-1,10-diene and germacrene C, catalyzed by VoTPS1 and VoTPS7, respectively researchgate.netnih.gov. The formation of these diverse cyclic structures from a common acyclic precursor like FPP highlights the catalytic versatility of terpene synthases nih.gov. Proposed mechanisms involve ionization of FPP to form a farnesyl carbocation, followed by a series of cyclization and rearrangement steps nih.govresearchgate.net.

Identification of Cyclobutenyl Intermediates

Research into the catalytic mechanism of VoTPS1, the enzyme producing valerena-1,10-diene, has provided evidence for the involvement of a cyclobutyl intermediate, specifically a caryophyllenyl carbocation nih.govresearchgate.net. This is significant because cyclobutyl intermediates are considered rare in natural product biosynthesis nih.gov. The proposed mechanism involves the formation of a caryophyllenyl carbocation, followed by the opening of the cyclobutyl ring to generate the isobutenyl side chain characteristic of valerena-1,10-diene and related sesquiterpenes nih.govresearchgate.net.

Evidence for Caryophyllene (B1175711) Intermediate Mechanisms

Evidence supporting a mechanism involving a caryophyllene intermediate in the biosynthesis of valerena-1,10-diene comes from isotopic labeling studies nih.govresearchgate.net. A mechanism consistent with observed labeling patterns suggests that a caryophyllenyl carbocation is formed, with a bond forming between C1 and C11 of the originating FPP molecule nih.govresearchgate.net. Subsequent opening of the cyclobutyl ring yields the isobutenyl side chain nih.govresearchgate.net. The two methylene (B1212753) carbons of the isobutenyl side chain are predicted to originate from C1 and C11 of FPP, a prediction supported by labeling experiments nih.govresearchgate.net.

Isotopic Labeling Studies in this compound Biosynthesis

Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathways and proposed mechanisms for this compound and its precursors researchgate.netnih.gov. By feeding isotopically labeled precursors to plants or enzyme expression systems, researchers can track the incorporation of the label into the final product and determine which atoms from the precursor are incorporated into specific positions of the molecule nih.govnih.gov.

Application of [1-13C]Acetate for Carbon Labeling Analysis

[1-13C]Acetate is a commonly used precursor in biosynthetic studies because it is incorporated into the mevalonate pathway, leading to the labeling of isopentenyl diphosphate (IPP) at specific positions nih.govresearchgate.netnih.gov. When [1-13C]acetate is fed to a system producing sesquiterpenes, the 13C label is incorporated into FPP at predictable positions nih.govresearchgate.net. For instance, feeding [1-13C]acetate to yeast expressing VoTPS1 resulted in the predicted incorporation of 13C into the FPP substrate and subsequent labeling of valerena-1,10-diene at carbons 3, 5, 7, 9, 10, and 11 nih.govresearchgate.net.

Interpretation of Labeling Patterns for Pathway Elucidation

The pattern of isotopic labeling in the final product provides crucial information about the sequence of cyclization and rearrangement steps involved in the biosynthesis nih.govresearchgate.netpaulogentil.comnih.gov. In the case of valerena-1,10-diene biosynthesis from [1-13C]acetate, the observed enrichment at carbons 3, 5, 7, 9, 10, and 11 was consistent with the predicted incorporation pattern based on the mevalonate pathway and the proposed cyclization mechanism involving a caryophyllenyl carbocation nih.govresearchgate.net. Specifically, the equal enrichment of the first and second carbons of the isobutenyl side chain with the 13C label supported the idea that these carbons arise from C1 and C11 of FPP via a caryophyllene rearrangement, rather than the isobutenyl moiety arising intact from FPP or a germacrene rearrangement model where only one of these carbons would be labeled nih.govresearchgate.net.

Data from a labeling experiment with [1-13C]acetate showed differential enrichment at various carbon positions in valerena-1,10-diene nih.gov.

Carbon Position13C Enrichment (%)
C-33.2 - 8.0
C-53.2 - 8.0
C-73.2 - 8.0
C-93.2 - 8.0
C-103.2 - 8.0
C-113.2 - 8.0
Other CarbonsNo enrichment

This observed labeling pattern, particularly the enrichment at C-10 and C-11 and the associated coupling observed in NMR spectra, provided strong evidence supporting the proposed caryophyllene reaction mechanism for valerena-1,10-diene synthase nih.govresearchgate.net.

This compound, a sesquiterpene ketone, is a notable compound found primarily in the roots of Valeriana officinalis. Its biosynthesis involves a series of enzymatic steps, with significant research focusing on the genetic and molecular underpinnings of this process, particularly the role of terpene synthases and the potential for heterologous expression systems to produce its precursors.

Genetic and Molecular Basis of this compound Biosynthetic Enzymes

Identification and Characterization of Terpene Synthase Genes (e.g., VoTPS)

Transcriptome analysis of V. officinalis has led to the identification of several terpene synthase-like contigs, designated VoTPS1 through VoTPS7. researchgate.netnih.gov Functional characterization of these enzymes is essential to determine their substrate specificity (monoterpene or sesquiterpene synthesis) and the specific reactions they catalyze. nih.gov

Studies have shown that VoTPS1 catalyzes the conversion of FPP to valerena-1,10-diene, a precursor for valerenic acid. nih.govnih.govresearchgate.net VoTPS7 has been functionally characterized as a germacrene C synthase. nih.govresearchgate.net Germacrene C is suggested to be a potential precursor for this compound, although further research is needed to confirm this link by measuring this compound levels in plants with altered VoTPS7 expression. nih.govresearchgate.net Other identified VoTPS enzymes, such as VoTPS2, have shown root-specific expression profiles and are of interest for sesquiterpene biosynthesis, although functional characterization can be challenging due to difficulties in heterologous expression. researchgate.netresearchgate.net VoTPS5 is also implicated in valerenic acid production and shows broader tissue expression compared to some other VoTPS genes. researchgate.net

The characterization of these enzymes often involves expressing the corresponding cDNAs in heterologous systems like E. coli and incubating cell-free extracts with radiolabeled substrates such as [³H]FPP to identify the reaction products. nih.govresearchgate.net

Tissue-Specific Expression Profiles of Biosynthetic Genes

The accumulation of sesquiterpene hydrocarbons, including valerena-1,10-diene and germacrene C, occurs specifically in the root tissue of V. officinalis. researchgate.netnih.gov This observation aligns with the tissue-specific expression profiles of certain VoTPS genes. researchgate.netnih.gov Analysis of mRNA levels across different tissue types (roots, leaves, stems) has revealed that VoTPS1, VoTPS2, and VoTPS7 exhibit significantly higher expression levels in root tissue compared to other tissues, with expression being 18 to 40-fold more specific to roots. researchgate.netresearchgate.net This root-specific expression pattern supports the role of these enzymes in the biosynthesis of sesquiterpenes found in valerian roots. researchgate.netnih.gov

In contrast, VoTPS5 mRNA is present in most tissue types examined, except for young leaves. researchgate.net VoTPS3/4 appears to represent a single gene constitutively expressed in all tissues and encodes a monoterpene synthase. researchgate.netnih.gov VoTPS6 also shows a more constitutive expression profile, although at lower levels than VoTPS3/4, but its functional characterization has been challenging. researchgate.netnih.gov

The differential expression of these VoTPS genes across tissues suggests a regulated process controlling the production of specific terpenes in different parts of the plant. researchgate.netnih.gov

Here is a summary of the tissue-specific expression profiles of some VoTPS genes:

GenePrimary Expression SiteRelative Root Specificity (fold)Notes
VoTPS1Root18-40xCatalyzes FPP to valerena-1,10-diene. nih.govnih.gov
VoTPS2Root18-40xPutative sesquiterpene synthase. researchgate.net
VoTPS7Root18-40xCatalyzes FPP to germacrene C. nih.govresearchgate.net
VoTPS5BroadLowerImplicated in valerenic acid synthesis. researchgate.net
VoTPS3/4ConstitutiveLowMonoterpene synthase. researchgate.netnih.gov
VoTPS6ConstitutiveLowFunctional characterization challenging. researchgate.netnih.gov

Heterologous Expression Systems for this compound Precursor Production

Due to the relatively low quantities of this compound and its precursors in V. officinalis roots, heterologous expression systems offer a promising avenue for scalable production. nih.gov Engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce this compound precursors, such as valerena-1,10-diene, has been a focus of metabolic engineering efforts. nih.gov

Engineering of Escherichia coli for Valerene-1,10-diene Synthesis

Escherichia coli has been engineered to produce valerena-1,10-diene, a key intermediate in the biosynthesis of valerenic acid and potentially this compound. nih.gov Initial attempts involved expressing the wild-type valerenadiene synthase gene (VdS or VoTPS1) in E. coli, resulting in low production titers. nih.gov

Significant improvements in valerena-1,10-diene production have been achieved through metabolic engineering strategies. These include:

Codon Optimization: Using a codon-optimized version of the VdS gene (cvds) resulted in a three-fold increase in valerena-1,10-diene titers compared to the wild-type gene. nih.gov

Pathway Engineering: Co-expression of the codon-optimized cvds with an engineered methyl erythritol (B158007) phosphate (B84403) (MEP) pathway, which provides the FPP precursor, led to a substantial increase in valerena-1,10-diene production. nih.gov Further enhancement was observed by co-expressing with an exogenous mevalonate (MVA) pathway. nih.gov

Promoter Optimization: Utilizing strong promoters like Ptrc and PT7 to drive the expression of the codon-optimized VdS gene contributed to higher production levels. nih.gov

Medium Optimization: Supplementation of the fermentation medium with glycerol (B35011) has also been shown to enhance valerena-1,10-diene yields. nih.gov

Through these engineering efforts, E. coli strains have been developed that can produce valerena-1,10-diene at significantly higher concentrations in shake flask fermentations. nih.gov

Here is a table summarizing the impact of different engineering strategies on valerena-1,10-diene production in E. coli:

Engineering StrategyValerena-1,10-diene Titer
Wildtype VdS expression (endogenous FPP)12 μg/mL
Codon-optimized VdS expression (endogenous FPP)32 μg/mL
Codon-optimized VdS + Engineered MEP pathway2.09 mg/L
Codon-optimized VdS + Engineered MEP pathway + Glycerol11.0 mg/L
Codon-optimized VdS (Ptrc/PT7 promoters) + Exogenous MVA62.0 mg/L

Utilization of Saccharomyces cerevisiae for Biosynthetic Intermediates

Saccharomyces cerevisiae (baker's yeast) is another promising host for the heterologous production of this compound precursors and intermediates. researchgate.netnih.gov Similar to E. coli, S. cerevisiae can be engineered to enhance the production of FPP through the mevalonate (MVA) pathway, which is naturally present in yeast. researchgate.netnih.gov

Expression of valerena-4,7(11)-diene synthase (VDS), derived from Valeriana officinalis, in S. cerevisiae allows for the conversion of FPP into valerena-4,7(11)-diene, which is a precursor for valerenic acid. researchgate.netnih.gov While the focus in some studies has been on valerenic acid production, valerena-4,7(11)-diene is a related sesquiterpene intermediate.

Strategies employed in S. cerevisiae to improve the production of sesquiterpene intermediates like valerena-4,7(11)-diene include:

Overexpression of MVA Pathway Genes: Overexpressing key genes in the mevalonate pathway, such as ERG8, ERG12, and ERG19, can increase the metabolic flux towards FPP production. researchgate.netnih.gov

Gene Integration: Integrating multiple copies of the VDS gene expression cassettes into the yeast genome can enhance enzyme levels and precursor production. nih.gov

These approaches have successfully increased the production of valerena-4,7(11)-diene in engineered S. cerevisiae strains. nih.gov Saccharomyces cerevisiae is considered suitable for metabolic engineering involving cytochrome P450 enzymes, which may be required for later oxidative steps in this compound biosynthesis. mdpi.com

Here is a table showing the effect of MVA pathway gene overexpression and gene integration on valerena-4,7(11)-diene production in S. cerevisiae:

Engineering StrategyValerena-4,7(11)-diene Titer
VDS expressionNot specified (baseline)
VDS expression + Overexpression of ERG8, ERG12, ERG19 + 4x VDS-ERG20 gene integration75 mg/L

Chemical Synthesis of Valeranone and Its Stereoisomers

Historical Developments in Valeranone (B159243) Total Synthesis

The total synthesis of this compound has been a subject of interest in organic chemistry, with early efforts focusing on constructing the core structure, often leading to racemic mixtures. Later developments introduced more sophisticated strategies for achieving stereocontrol.

Early Classical Approaches to Racemic this compound

Early synthetic efforts towards this compound often employed classical organic reactions to assemble the decalin framework and incorporate the requisite substituents. These routes typically resulted in racemic this compound, a mixture containing equal amounts of enantiomers. The total synthesis of racemic this compound has been achieved through multi-step organic transformations, utilizing classical cyclization and functional group manipulations.

Pioneering Stereoselective Syntheses of this compound

The development of stereoselective syntheses marked a significant advancement, allowing for the preparation of specific this compound stereoisomers. These pioneering routes employed strategies to control the formation of stereocenters, particularly the two vicinal quaternary carbons at the ring junctions. The stereospecific introduction of two methyl groups at the ring junction carbon atoms of the cis-decalin framework, positioned cis to each other and trans with respect to the isopropyl group, is a key challenge addressed by these syntheses. Enantiospecific syntheses, starting from chiral precursors like (R)-carvone, have been reported, utilizing key reactions such as intramolecular diazo ketone cyclopropanation to establish the stereogenic centers.

Strategies for Racemic this compound Synthesis

Strategies for the synthesis of racemic this compound involve multi-step sequences that build the bicyclic or tricyclic core and introduce the ketone functionality. These routes often rely on established carbon-carbon bond forming reactions and functional group interconversions.

Multi-Step Organic Transformations and Reaction Sequences

Racemic this compound synthesis typically involves a series of organic transformations, including cyclization reactions to form the ring system and various functional group manipulations. These sequences are designed to assemble the complex structure from simpler starting materials. The total synthesis of racemic this compound has been achieved through multi-step organic transformations.

Key Cyclization and Functional Group Manipulation Steps

Key steps in the synthesis of this compound often include cyclization reactions, such as intramolecular aldol (B89426) condensation, to form the cyclic framework. Functional group manipulations, such as oxidation and reduction reactions, are crucial for introducing and interconverting functional groups, including the characteristic ketone. Other transformations like iodocyclization and ozonolysis with reductive cleavage are also employed in specific routes. Functional group interconversion and introduction are fundamental strategies in organic synthesis, including the synthesis of complex molecules like this compound. scripps.edu

Examples of Synthetic Routes (e.g., Srikrishna et al. methods)

Several synthetic routes to this compound have been reported. A representative route for the chemical synthesis of racemic this compound, reported by Srikrishna et al., involves a four-step sequence starting from 1H-indene derivatives. This sequence includes iodocyclization, ozonolysis and reductive workup to generate a diketone, base-mediated cyclization (intramolecular aldol condensation) to yield a tricyclic enone, and catalytic hydrogenation to afford racemic this compound. Another enantiospecific synthesis of (+)-3-valeranone and (+)-valerane described by Srikrishna and Dinesh starts from (R)-carvone, employing an intramolecular diazo ketone cyclopropanation as a key reaction. This route involves transformations of a tricyclic ketone intermediate, including reductive cyclopropane (B1198618) ring cleavage and hydrogenation.

Table 1: Examples of Synthetic Approaches to this compound

ApproachStereochemistryKey ReactionsStarting Material (Example)Reference
Classical RacemicRacemicCyclization, Functional Group Manipulations1H-indene derivatives
StereoselectiveEnantioselectiveIntramolecular Diazo Ketone Cyclopropanation, Cyclopropane Cleavage, Hydrogenation(R)-carvone
Srikrishna et al.RacemicIodocyclization, Ozonolysis, Aldol Condensation, Hydrogenation1H-indene derivatives
Srikrishna & DineshEnantiospecificDiazo Ketone Cyclopropanation, Reductive Cleavage, Hydrogenation(R)-carvone

Enantioselective Synthesis of this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this is crucial as different enantiomers may exhibit different biological activities. Several strategies have been employed, including catalytic asymmetric methodologies and approaches utilizing chiral starting materials (chiral pool).

Catalytic asymmetric methods involve the use of a chiral catalyst to induce asymmetry in a reaction between achiral or prochiral reactants. Recent advances in asymmetric catalysis, particularly organocatalysis, have shown promise for accessing enantiomerically enriched compounds. frontiersin.orgnih.gov While specific examples of catalytic asymmetric methodologies applied directly to the core construction of this compound are less documented in the immediate search results, the broader field of catalytic asymmetric synthesis, including techniques like enantioselective Michael additions catalyzed by chiral organocatalysts, provides a framework for potential future approaches or related strategies used in the synthesis of similar complex molecules. nih.govrsc.orgbeilstein-journals.orgmdpi.com

Utilizing readily available, naturally occurring chiral compounds as starting materials is a common strategy in enantioselective synthesis, known as the chiral pool approach. Carvone (B1668592), a naturally occurring chiral monoterpene, has been frequently employed as a starting material for the synthesis of various sesquiterpenes, including this compound. researchgate.netresearchgate.netnih.govrsc.orgresearchgate.net

Several enantiospecific syntheses of (+)-valeranone and (+)-valerane have been reported starting from (R)-carvone. researchgate.netresearchgate.net These routes leverage the existing stereochemistry of carvone to control the stereochemical outcome of subsequent transformations. Key steps in these syntheses often involve sequences that build the decalin framework and introduce the necessary functional groups and methyl groups with the correct relative and absolute configurations. For instance, one approach from (R)-carvone involves an orthoester Claisen rearrangement and an intramolecular diazo ketone cyclopropanation as key steps to establish vicinal stereogenic quaternary carbons. researchgate.net Another route from (-)-dihydrocarvone, derived from carvone, involves a sequence of reductions, functional group manipulations, and angular methylation to arrive at (+)-valeranone. researchgate.net

Achieving the correct relative and absolute stereochemistry is paramount in this compound synthesis. Diastereoselective control focuses on the relative stereochemistry of multiple stereocenters formed in a reaction, while enantiospecific control ensures that the chirality of the starting material is faithfully transferred to the product. researchgate.net13.235.221

Syntheses of this compound from chiral pool starting materials like carvone inherently utilize enantiospecific control, as the chirality originates from the starting material. researchgate.netresearchgate.net Diastereoselective control is achieved through careful design of reaction conditions and the sequence of transformations, exploiting the inherent directing effects of existing functional groups and the rigid nature of cyclic intermediates. For example, intramolecular reactions, such as cyclopropanations or cycloadditions, can be highly stereoselective due to the constrained transition states involved. researchgate.netoup.comoup.commolaid.com The introduction of methyl groups at the ring junctions with the desired cis relative stereochemistry and trans relationship to the isopropyl group requires specific methodologies that control the approach of reagents to the bicyclic system. rsc.org

Chiral Pool Approaches (e.g., from Carvone)

Advanced Synthetic Methodologies for this compound Construction

Beyond traditional synthetic routes, more advanced methodologies have been explored or proposed for the construction of the this compound core, offering potential advantages in terms of efficiency, stereocontrol, and atom economy.

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for constructing chiral molecules with high enantioselectivity. frontiersin.orgnih.gov Organocatalytic Michael additions, specifically, are widely used for the formation of carbon-carbon bonds with stereochemical control. nih.govrsc.orgbeilstein-journals.orgmdpi.com While direct application of organocatalytic Michael additions to the core construction of this compound is not extensively detailed in the provided search results, the literature suggests that these methodologies, particularly those involving chiral thiourea (B124793) catalysts facilitating Michael additions of cyclic ketones to α,β-unsaturated esters, are being explored for the synthesis of structurally related terpenoids and could be potentially adapted or inspire routes towards this compound.

Intramolecular photocycloaddition reactions involve the formation of new rings through a light-induced cycloaddition within a single molecule. This strategy can be highly effective for constructing complex cyclic systems, including those found in terpenoids like this compound. oup.comoup.commolaid.comacs.orgresearchgate.netcapes.gov.brtandfonline.com

Intramolecular Diazo Ketone Cyclopropanation

Intramolecular diazo ketone cyclopropanation is a key reaction employed in the synthesis of cyclic systems, including those found in natural products like this compound. researchgate.netthieme-connect.comrsc.org This reaction typically involves the transition metal-catalyzed decomposition of an α-diazo ketone, generating a metal carbenoid intermediate. rsc.org This highly reactive species can then undergo intramolecular addition to an alkene, forming a cyclopropane ring. thieme-connect.comrsc.orgmarquette.edu

In the context of this compound synthesis, intramolecular diazo ketone cyclopropanation has been utilized to stereoselectively construct cyclic frameworks and establish challenging quaternary carbon centers. researchgate.net For instance, a stereo- and regiospecific intramolecular diazo ketone cyclopropanation has been described as a key step in the enantiospecific synthesis of (+)-valerane via 3-valeranone, starting from (R)-carvone. researchgate.net The reaction involves the cyclopropanation of a diazo ketone derived from an ester, followed by regioselective reductive cyclopropane cleavage to generate a hydrindanone intermediate containing the necessary stereocenters. researchgate.netresearchgate.net Rhodium acetate (B1210297) has been reported as a catalyst for the intramolecular cyclopropanation of an alpha-diazo-beta-keto ester intermediate in one synthetic route. researchgate.net The resulting cyclopropyl (B3062369) keto ester undergoes reductive cleavage to yield a hydrindanone. researchgate.net

Claisen Rearrangement in Angular Methylation

The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic reaction, is a powerful tool for carbon-carbon bond formation, including the construction of sterically congested quaternary centers. acs.orggla.ac.ukhmc.edu It has been investigated for its utility in angular methylation, a process crucial for introducing methyl groups at ring junction positions, as required in the synthesis of this compound's decalin system. caltech.edu

One approach to angular methylation in this compound synthesis has involved a Claisen rearrangement-decarbonylation procedure. caltech.edu The orthoester Claisen rearrangement has also been employed in the synthesis of valerane derivatives, starting from 3-methylcarveol. researchgate.net This rearrangement furnishes an ester containing the first quaternary carbon atom. researchgate.net The stereospecific Claisen rearrangement is instrumental in establishing stereogenic vicinal quaternary carbon atoms in the synthesis of (+)-valerane from (R)-carvone. researchgate.netresearchgate.net

Stereochemical Validation in Synthetic this compound

Ensuring the correct stereochemistry is paramount in the synthesis of complex natural products like this compound, which possesses multiple stereocenters. researchgate.net Validation of both stereochemical purity and absolute configuration is essential.

Evaluation of Stereochemical Purity

Stereochemical purity, specifically enantiomeric excess (ee), of synthetic this compound can be evaluated using chiral analytical techniques. Chiral gas chromatography (GC) on a chiral β-cyclodextrin column can resolve this compound from its antipode. Natural this compound isolated from Valeriana microphylla has been reported to exhibit 100% enantiomeric excess. Synthetic batches may require chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution to achieve high enantiomeric purity. Chiral HPLC with a cellulose-based column and polarimetric detection can also be employed to separate enantiomers and assess purity.

Confirmation of Absolute Configuration

The absolute configuration of this compound has been determined. capes.gov.brnih.gov Methods used for confirming the absolute configuration of synthetic this compound include comparison of optical rotation values ([α]D) with those of natural isolates. Nuclear Magnetic Resonance (NMR) techniques, such as NOESY NMR, can provide information about the spatial arrangement of substituents, which is crucial for confirming the stereochemistry of the cis-decalin system. researchgate.net X-ray crystallographic analysis of crystalline intermediates or derivatives can also be a powerful method for determining absolute configuration, particularly for compounds with chiral quaternary centers. nih.govrsc.org The axial α-haloketone rule has historically been applied to determine the absolute configuration of jatamansone (this compound). capes.gov.bracs.orgupenn.edu

Comparative Evaluation of Synthetic Routes for this compound Production

Different synthetic strategies for this compound production offer varying advantages in terms of yield, stereoselectivity, and scalability. While specific detailed comparative data across all possible routes can be extensive, general comparisons highlight the trade-offs involved.

Classical synthetic routes may involve multiple steps and can result in racemic mixtures, necessitating subsequent resolution steps. researchgate.net Catalytic asymmetric synthesis approaches, such as those employing asymmetric intramolecular cyclopropanation, can offer higher enantioselectivity and potentially fewer steps for obtaining enantiomerically enriched or pure products. thieme-connect.comnih.gov Biosynthetic methods, while inherently stereospecific, may face challenges in achieving high titers and require optimization of the biological system. nih.govresearchgate.net

Table 1: Comparative Aspects of this compound Synthetic Routes (Illustrative)

MethodTypical StepsPotential Overall Yield (%)Potential ee (%)Scalability
Classical SynthesisMultipleModerateLow to NoneModerate
Catalytic AsymmetricFewerModerate to GoodHighHigh
BiosyntheticFewerLowerHigh (often 100)Requires Opt.

Note: This table provides a generalized comparison based on common characteristics of these synthetic approaches and may vary depending on the specific reported synthesis.

Chemical Reactivity and Derivatization of Valeranone

Oxidation Reactions of Valeranone (B159243)

Oxidation reactions of this compound involve the increase in oxidation state, typically occurring at the carbonyl group or potentially at other carbon centers under specific conditions. These transformations can lead to various oxygenated derivatives.

Conversion to Alcohol Derivatives

The carbonyl group of this compound can be targeted for oxidation to yield alcohol derivatives, although this is less common than reduction of the ketone to an alcohol. However, oxidation reactions in synthetic schemes related to this compound can involve the conversion of alcohol precursors to ketone functionalities, as seen in the synthesis of this compound where oxidation of a secondary alcohol using pyridinium (B92312) chlorochromate (PCC) in methylene (B1212753) chloride generated a keto ether intermediate with an 82% yield. Another synthetic approach describes obtaining (+)-valeranone upon oxidation of an alcohol precursor using CrO₃. researchgate.net

Formation of Acid Derivatives

Oxidation can also lead to the formation of acid derivatives, typically through more vigorous conditions that cleave carbon-carbon bonds, particularly those adjacent to the carbonyl group or other reactive sites. General oxidation of this compound is reported to convert the compound into its corresponding alcohol or acid derivatives, with common oxidizing agents including potassium permanganate (B83412) and chromium trioxide. smolecule.com

Reduction Reactions of this compound

Reduction of this compound primarily targets the ketone functional group, leading to the formation of hydroxyl-containing compounds.

Generation of Reduced Forms (e.g., Alcohols)

The most common reduction of the ketone in this compound yields the corresponding alcohol, valerianol. This transformation involves the addition of hydrogen across the carbon-oxygen double bond. Reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for these reactions. smolecule.com In synthetic contexts, reduction reactions are vital steps. For instance, the reduction of a lactone intermediate with lithium aluminum hydride in ether furnished a diol in 98% yield in one synthetic route to (-)-valeranone (B1624403). Controlled reduction of the same lactone with diisobutylaluminium hydride in toluene (B28343) yielded a lactol. Another synthesis mentions the reduction of a keto acetate (B1210297) using NaBH₄ to yield an alcohol. researchgate.net The parent compound, valerane, can be obtained by the reduction of this compound. koreascience.kr

Substitution and Functionalization of this compound

Substitution and functionalization reactions allow for the introduction of new atoms or groups onto the this compound core, modifying its chemical and physical properties.

Regiospecific and Stereoselective Functionalization

The synthesis and functionalization of this compound and its derivatives often require precise control over the regiochemistry and stereochemistry due to the presence of multiple reactive sites and stereocenters in its bicyclic structure. Achieving regiospecific and stereoselective transformations is crucial for accessing specific isomers and derivatives.

Research has explored stereospecific and regiospecific approaches towards the synthesis of this compound. One study described two regiospecific strategies for the conversion of a hydrindanone intermediate into this compound. These strategies involved the regiospecific protection of a diol and a Wittig reaction of a hemiacetal intermediate. Another report highlighted the stereospecific introduction of a vicinally functionalized angular methyl group during the synthesis of l-valeranone. These examples underscore the importance of controlled reaction conditions and synthetic design in manipulating the this compound core structure selectively.

Synthetic Utility of this compound Derivatives

This compound and its derivatives serve as valuable subjects and intermediates in organic synthesis, particularly in the field of natural product synthesis and the development of new synthetic methodologies.

This compound acts as a model compound in studies aimed at understanding the biosynthesis of sesquiterpenoids. nih.gov Its unique structural features provide a platform for researchers to develop and evaluate synthetic strategies. nih.gov The successful total synthesis of racemic this compound has been achieved through multi-step organic transformations, often leveraging classical cyclization and functional group manipulations. nih.gov Specific synthetic routes, such as one involving a four-step sequence starting from 1H-indene derivatives, have been reported. nih.gov

Furthermore, this compound derivatives, such as valerenic acid, are known for their biological activities and are subjects of synthetic efforts. The synthesis of both (±)-valeranone and its epimer, (±)-7-epithis compound, has been reported, demonstrating the ability to access different stereoisomers. The synthetic utility extends to using this compound or its precursors in reactions like the intramolecular [2+2] cycloaddition for constructing complex ring systems found in the molecule.

Reaction Mechanism Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes. Studies have delved into the mechanisms of both its biosynthesis and specific chemical transformations.

In the context of its natural occurrence, the biosynthesis of this compound in Valeriana species involves enzymatic pathways. Research has investigated the catalytic mechanism of key enzymes, such as valerena-1,10-diene synthase (VdS), which is involved in the cyclization of farnesyl pyrophosphate (FPP) into valerena-1,10-diene, a proposed intermediate in the biosynthesis of this compound and other sesquiterpenes. Studies using isotopically labeled precursors and NMR spectroscopy have provided evidence for the involvement of specific carbocation intermediates in these biosynthetic pathways.

Spectroscopic and Advanced Analytical Characterization Methodologies for Valeranone

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are indispensable for the separation, identification, and quantification of valeranone (B159243) in complex mixtures, such as essential oils or reaction products.

Chiral Gas Chromatography for Enantiomer Resolution

Chiral gas chromatography (GC) is a powerful technique for resolving enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. chromatographyonline.commdpi.com This method is particularly valuable for analyzing compounds like this compound that can exist as enantiomers. Enantioselective GC analysis of this compound is typically performed using capillary columns coated with specially prepared derivatives of cyclodextrins as chiral stationary phases. chromatographyonline.comgcms.czresearchgate.net These stationary phases interact differently with each enantiomer, leading to their separation based on differential retention times. chromatographyonline.commdpi.com

Studies have shown that chiral GC on a chiral β-cyclodextrin column can resolve this compound from its (+)-antipode. The linear retention indices (LRI) can be used to characterize the enantiomers on different phases, such as DB-5ms and HP-INNOWax. Natural (-)-valeranone (B1624403) isolated from Valeriana microphylla has been reported to exhibit 100% enantiomeric excess (ee) when analyzed by this method, highlighting its utility in assessing the enantiomeric purity of natural isolates. Synthetic batches, however, may require chiral resolution using techniques like chiral HPLC or enzymatic kinetic resolution.

Chiral High-Performance Liquid Chromatography for Purity Assessment

Chiral high-performance liquid chromatography (HPLC) is another effective chromatographic method for assessing the purity of this compound, particularly concerning its enantiomeric composition. Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase that allows for the separation of enantiomers. mdpi.com While the provided search results specifically mention chiral HPLC for the resolution of synthetic this compound batches , detailed protocols or specific chiral stationary phases used for this compound purity assessment via HPLC were not extensively described. However, chiral HPLC is a well-established technique for the separation and quantification of enantiomers in various compounds, making it applicable for determining the enantiomeric purity of this compound samples. mdpi.com

Ultrahigh Performance Liquid Chromatography (UHPLC) for Profiling

Ultrahigh Performance Liquid Chromatography (UHPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it suitable for the comprehensive profiling of complex mixtures containing this compound. thieme-connect.com UHPLC can be coupled with various detectors, such as mass spectrometry (MS), to provide detailed information about the components of a sample. While specific UHPLC profiling studies solely focused on this compound were not detailed in the search results, UHPLC-MS has been successfully applied in the phytochemical profiling of other Valeriana species and related compounds, demonstrating its potential for analyzing this compound within the context of complex natural extracts. thieme-connect.comresearchgate.netmdpi.com This technique allows for the separation and detection of this compound alongside other co-occurring sesquiterpenes and plant constituents, contributing to a broader understanding of the sample composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and confirmation of organic compounds like this compound. nih.govwm.eduuaeh.edu.mxactascientific.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity, functional groups, and spatial arrangement of atoms within the molecule.

Comprehensive ¹H NMR and ¹³C NMR Spectral Assignments

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule, including their chemical shifts, multiplicities, and coupling constants. wm.eduhmdb.ca These parameters are indicative of the electronic environment and connectivity of each proton. ¹³C NMR spectroscopy, on the other hand, provides information about the carbon skeleton, with chemical shifts being particularly useful for identifying different types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary, carbonyl). wm.edumdpi.comchemicalbook.comhmdb.ca

Comprehensive ¹H and ¹³C NMR spectral assignments for this compound have been reported. For instance, the ¹H NMR spectrum of (-)-valeranone shows characteristic signals, including a singlet around δ 0.92 ppm for a methyl group and multiplets in the region of δ 1.25–1.78 ppm corresponding to the decalin ring protons. A quartet at δ 2.12 ppm (J = 6.5 Hz) has been assigned to H-7. In the ¹³C NMR spectrum, the carbonyl carbon (C=O) typically appears at a high chemical shift, around δ 213.5 ppm. Other characteristic signals include those for C-1 (δ 56.8 ppm) and C-7 (δ 39.2 ppm).

Assigning all signals in the ¹H and ¹³C NMR spectra is crucial for confirming the structure of this compound. This process often involves analyzing chemical shifts, splitting patterns in the ¹H NMR, and considering the number of hydrogens attached to each carbon as determined by techniques like DEPT (Distortionless Enhancement by Polarization Transfer). mdpi.com

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusChemical Shift (δ, ppm)MultiplicityJ (Hz)Assignment
¹H0.92s-CH₃
¹H1.25–1.78m-Decalin protons
¹H2.12q6.5H-7
¹³C213.5--C=O
¹³C56.8--C-1
¹³C39.2--C-7

Note: This table presents selected characteristic signals based on available data and may not be exhaustive.

Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and determining the relative stereochemistry of complex molecules like this compound. nih.govuaeh.edu.mxactascientific.comresearchgate.netmdpi.commdpi.comd-nb.infouaeh.edu.mx

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between coupled protons, allowing the tracing of spin systems within the molecule. actascientific.commdpi.commdpi.comd-nb.infomdpi.com This helps in establishing the connectivity of adjacent protons through bonds.

Heteronuclear Multiple Quantum Correlation (HMQC) / Heteronuclear Single Quantum Correlation (HSQC): HMQC or HSQC experiments show correlations between protons and the carbons to which they are directly attached. actascientific.commdpi.commdpi.comd-nb.infouaeh.edu.mxnih.govub.edu This is crucial for assigning proton signals to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. nih.govmdpi.comd-nb.infouaeh.edu.mxresearchgate.netkoreascience.kr This is particularly useful for determining the relative stereochemistry and conformation of rigid or semi-rigid molecules like this compound, including confirming the spatial arrangement of substituents and the cis-decalin system. nih.govkoreascience.kr For example, NOESY correlations have been used to confirm the steroid cis conformation of this compound. koreascience.kr

The combined information from these 2D NMR experiments allows for the comprehensive and unambiguous assignment of all proton and carbon signals and the full elucidation of the this compound structure, including its stereochemistry. nih.govuaeh.edu.mxresearchgate.netmdpi.commdpi.comd-nb.info

Conformational Analysis using NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of organic molecules like this compound. Studies have employed a combination of experimental NMR data and theoretical calculations, such as Density Functional Theory (DFT), to understand the conformational behavior of this compound nih.govuaeh.edu.mx. By using a generalized Karplus-type equation, theoretical H-C-C-H dihedral angles can be correlated with experimental proton-proton vicinal coupling constants ((H,H)) obtained from H NMR spectra nih.govuaeh.edu.mx. This approach, coupled with spectral simulation and 2D NMR experiments, allows for the comprehensive assignment of both H and C NMR spectra of this compound nih.govuaeh.edu.mx. While theoretical calculations generally predict experimental coupling constants closely, discrepancies in specific couplings, such as that between the axial hydrogen alpha to the carbonyl group and the equatorial hydrogen beta to the carbonyl group, can provide further insights into the molecule's electron density distribution nih.gov.

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are essential for the identification and structural elucidation of this compound, particularly in complex mixtures like essential oils.

GC-MS is a widely used hyphenated technique for analyzing the volatile components of plant extracts, including this compound innovareacademics.intandfonline.comtandfonline.comtechscience.comkirj.ee. In GC-MS, components of a mixture are separated by gas chromatography and then detected by a mass spectrometer tandfonline.comtandfonline.com. The mass spectrum of each separated compound provides a unique fragmentation pattern that can be compared to spectral libraries (e.g., NIST database) for identification innovareacademics.intandfonline.comtandfonline.commdpi.com. GC-MS allows for both the qualitative identification and quantitative analysis of this compound in complex samples such as the essential oil of Valeriana officinalis and Nardostachys jatamansi innovareacademics.intandfonline.comtandfonline.comtechscience.com. Studies have reported the percentage of this compound in essential oils from different sources, demonstrating the technique's utility in assessing compositional variations tandfonline.comtandfonline.comtechscience.comresearchgate.net. For instance, this compound has been identified as a component in Iranian Valeriana officinalis L. essential oil, with a reported relative content of 4.11% tandfonline.comtandfonline.com. In Nardostachys jatamansi extract, this compound was found as a major compound in the chloroform (B151607) extract at 3.4% innovareacademics.in. GC-MS conditions typically involve using a capillary column with a specific stationary phase, helium as the carrier gas, and electron ionization (EI) at 70 eV innovareacademics.intandfonline.comtandfonline.comkirj.ee.

Time-of-Flight Mass Spectrometry (TOF MS) offers high mass resolving power and accurate mass determination, which is crucial for confirming the elemental composition of this compound and differentiating it from compounds with similar nominal masses tofwerk.comresearchgate.netlcms.cz. In TOF MS, ions are separated based on their flight time through a vacuum chamber, with lighter ions traveling faster than heavier ones tofwerk.comcreative-proteomics.com. This technique allows for the simultaneous measurement of all ions, leading to increased speed and sensitivity compared to scanning mass analyzers like quadrupoles tofwerk.com. Accurate mass measurements obtained from TOF MS can be used to calculate the elemental formula of an analyte, providing a high degree of confidence in compound identification tofwerk.comresearchgate.netlcms.cz. LC-TOF MS, coupling liquid chromatography with TOF MS, can be used for the analysis of complex mixtures, allowing for the separation and accurate mass measurement of individual components like this compound lcms.czresearchgate.net. Accurate mass determination with TOF MS typically yields mass accuracy values in the parts per million (ppm) range researchgate.netlcms.czgcms.cz.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in this compound.

FTIR spectroscopy is a rapid and efficient technique for identifying functional groups within a molecule by analyzing its vibrational modes mdpi.comscispace.com. When an infrared beam passes through a sample, specific frequencies are absorbed by the functional groups, resulting in a unique spectrum of absorption bands scispace.com. For this compound, FTIR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group (C=O) characteristic of ketones, as well as C-H stretching and bending vibrations from alkyl groups scispace.com. FTIR is often used in the characterization of compounds isolated from natural sources and can be applied to analyze this compound in plant extracts or as a purified compound mdpi.comscispace.commdpi.com. Attenuated Total Reflection (ATR)-FTIR is a variant that allows for direct analysis of solid or liquid samples with minimal preparation thieme-connect.com.

Quantitative Analytical Approaches for this compound Research

Quantitative analysis of this compound is important for various research purposes, including quality control of plant materials and extracts, pharmacokinetic studies, and compositional analysis. While GC-MS provides quantitative information based on peak areas tandfonline.comtandfonline.comtechscience.comresearchgate.net, other methods are also employed. High-Performance Liquid Chromatography (HPLC) is a common technique for the quantitative analysis of various compounds in plant extracts, including some sesquiterpenes found alongside this compound scispace.comresearchgate.net. Although the provided sources primarily highlight HPLC for quantifying valerenic acids and valepotriates scispace.comresearchgate.net, the principles of quantitative HPLC could be applied to this compound if appropriate chromatographic conditions and detection methods are developed. Quantitative analysis often involves the use of calibration curves generated from known concentrations of a this compound standard researchgate.net. Chemometric techniques coupled with analytical methods like GC-MS can enhance quantitative analysis by resolving overlapping peaks and improving the accuracy of quantification in complex samples tandfonline.comtandfonline.com.

Standardization of Extraction and Analytical Protocols

The accurate and reliable characterization of this compound, particularly when isolated from natural sources, necessitates the standardization of extraction and analytical protocols. The chemical composition of plant essential oils containing this compound can vary based on factors such as geographical origin, harvest time, and extraction methods. amegroups.org

Standardized extraction protocols aim to maximize the yield and purity of this compound while minimizing variability. For sesquiterpenes like this compound, techniques such as Soxhlet extraction using non-polar solvents (e.g., hexane) are commonly employed. Following extraction, purification steps like column chromatography are often necessary to isolate this compound from other co-occurring compounds. Detailed documentation of parameters such as solvent ratios, temperature, and extraction time is critical for reproducibility.

Standardized analytical protocols involve the use of validated chromatographic and spectroscopic methods for the identification and quantification of this compound. This includes defining parameters for GC-MS or LC-MS analysis, such as the choice of stationary phase, mobile phase gradient, and detection parameters. tandfonline.comtandfonline.com Standard reference materials of this compound are used to calibrate instruments and ensure accurate quantification. outsourcedpharma.com

Validation of Reproducibility in this compound Characterization

Ensuring the reproducibility of this compound characterization is paramount for reliable research and quality control. Validation of reproducibility involves performing repeated analyses of the same sample under identical conditions and assessing the variability in the results.

For quantitative analysis using GC-MS or LC-MS, reproducibility is assessed by parameters such as relative standard deviation (RSD) of peak areas or concentrations of this compound in replicate injections. tandfonline.com A low RSD indicates high reproducibility. Studies have investigated the reproducibility in peak responses of components, including this compound, in essential oils using replicate experiments. tandfonline.com

Reproducibility in structural characterization using NMR involves obtaining consistent spectral data (chemical shifts, coupling constants, and signal intensities) from replicate measurements of a pure this compound sample. Validation may also involve cross-laboratory verification of analytical results to ensure methods are robust and transferable.

Computational Chemistry in this compound Research

Computational chemistry plays a significant role in complementing experimental studies of this compound, providing insights into its conformational behavior, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) for Conformational Behavior and Spectral Prediction

Density Functional Theory (DFT) calculations are widely used to investigate the conformational landscape of molecules and predict spectroscopic parameters. nih.govnih.govresearchgate.netrsc.org For this compound, DFT can be employed to determine the relative energies and geometries of different conformers. nih.gov This is particularly important for flexible molecules where multiple low-energy conformations may exist. uci.edu

DFT calculations at various levels of theory (e.g., B3LYP/6-31G*) can provide optimized geometries and energies for this compound conformers. nih.govnih.govresearchgate.net Boltzmann analysis of the calculated energies allows for the determination of the relative populations of these conformers at a given temperature. nih.gov

Furthermore, DFT can be used to predict spectroscopic parameters such as NMR chemical shifts and coupling constants. nih.govnih.gov Comparing predicted NMR data with experimental spectra aids in the assignment of signals and validation of the calculated conformations. nih.govnih.gov While allocating relative populations based solely on DFT energies can have uncertainties, integrating calculated chemical shifts with experimental data can provide a more robust framework for conformational analysis. nih.gov

Molecular Mechanics (MM) for Conformational Search and Energy Minimization

Molecular Mechanics (MM) methods are often used as a preliminary step in conformational analysis due to their computational efficiency, especially for larger or more flexible molecules. nih.govuci.eduyoutube.com MM force fields approximate the potential energy of a molecule based on classical physics principles, considering bond stretching, angle bending, torsion, and non-bonded interactions. youtube.com

Conformational searching using MM involves systematically or randomly exploring the possible orientations of rotatable bonds to identify low-energy conformers. nih.govuci.eduyoutube.comnodepit.com Techniques like Monte Carlo random search are commonly used in conjunction with MM for this purpose. nih.govuci.eduyoutube.com After generating new structures by rotating bonds, energy minimization using MM is performed to find the nearest local energy minimum. uci.eduyoutube.com

MM conformational searches can generate a diverse set of potential conformers, which can then be further refined and analyzed using more computationally expensive methods like DFT. nih.govunipa.it This hierarchical approach allows for a more thorough exploration of the conformational space.

Application of Karplus-Type Equations for Coupling Constant Prediction

Karplus-type equations describe the relationship between the vicinal coupling constant (³J) in ¹H NMR spectroscopy and the dihedral angle between the coupled protons. nih.govresearchgate.netacs.orgnmrwiki.org These equations are invaluable for determining the conformation of molecules in solution. acs.orgnmrwiki.org

For this compound, theoretical H-C-C-H dihedral angles obtained from computational methods (such as DFT or MM) can be used in generalized Karplus-type equations to predict corresponding vicinal coupling constants. nih.govresearchgate.net Comparison of these predicted coupling constants with experimental ³J values from the ¹H NMR spectrum provides a powerful method for validating the calculated conformations and refining structural assignments. nih.govresearchgate.net

This compound, a sesquiterpene compound found in various plant species, including Valeriana officinalis, has been investigated for its potential neuropharmacological activities. It is considered a key component contributing to the sedative and anxiolytic properties associated with valerian ontosight.ai.

Preclinical Pharmacological Investigations and Molecular Mechanisms of Valeranone

Antispasmodic Activity of Valeranone (B159243)

Studies on Smooth Muscle Preparations

Investigations using smooth muscle preparations have provided insights into this compound's influence on muscle contractility. In both in vivo and in vitro studies utilizing guinea-pig ileum smooth muscle, this compound demonstrated the ability to relax stimulated smooth muscle preparations. This effect was observed to be comparable in potency to that of papaverine (B1678415), a known smooth muscle relaxant. jcu.cz this compound was also shown to suppress rhythmic contractions in a closed part of the guinea-pig ileum in vivo. jcu.cz Furthermore, in vitro studies on guinea-pig ileum preparations indicated that this compound relaxed potassium-stimulated contractures and inhibited contractions induced by BaCl2. jcu.cz this compound, along with didrovaltrate, was found to be approximately equipotent to papaverine in inhibiting BaCl2 contractions. jcu.czresearchgate.net Studies on guinea-pig stomach fundic strips stimulated by carbachol (B1668302) also showed relaxation in the presence of these Valeriana compounds. jcu.cz

Musculotropic Actions in Preclinical Settings

The observed relaxation of smooth muscle by this compound is attributed to a musculotropic action. jcu.czresearchgate.net This suggests that this compound directly affects the muscle tissue itself, rather than acting through receptors of the autonomic nervous system. researchgate.net This musculotropic mechanism is also characteristic of papaverine. jcu.cz The ability of this compound to relax stimulated smooth muscle cells appears to be mediated through this direct action on the muscle. researchgate.net

Antimicrobial Efficacy of this compound

The antimicrobial potential of this compound has been investigated through in vitro studies against various bacterial strains.

In vitro Studies against Bacterial Strains

In vitro studies have indicated that constituents of essential oils containing this compound can exhibit antimicrobial activity. For instance, 15-acetoxy this compound, a compound related to this compound found in the essential oil of Valeriana wallichii, has demonstrated strong antimicrobial activity against a range of microorganisms, including the bacterium Escherichia coli, the yeast Saccharomyces cerevisiae, the bacterium Staphylococcus aureus, and the fungus Aspergillus niger. researchgate.net

Comparative Analysis of Efficacy against Gram-Positive and Gram-Negative Bacteria

The efficacy of antimicrobial agents often differs between Gram-positive and Gram-negative bacteria due to structural differences in their cell walls. Gram-positive bacteria possess a thick peptidoglycan layer that is exposed to the environment, while Gram-negative bacteria have a thinner peptidoglycan layer surrounded by an outer lipid bilayer. doseme-rx.com This outer membrane in Gram-negative bacteria can act as a barrier, limiting the entry of certain substances, including some antibiotics like vancomycin. doseme-rx.com While general literature on plant extracts and essential oils suggests varying degrees of activity against both types of bacteria mdpi.commdpi.comnih.govmdpi.comnih.gov, some compounds have shown activity primarily against Gram-positive bacteria, acid-fast bacilli, and fungi, with limited or no activity observed against Gram-negative bacteria. Specific comparative data on the efficacy of isolated this compound against a broad panel of Gram-positive and Gram-negative bacteria is less extensively documented in the provided search results, although the activity of related compounds against specific strains like S. aureus (Gram-positive) and E. coli (Gram-negative) has been noted. researchgate.net

Antioxidant Properties of this compound

This compound has also been explored for its potential antioxidant activities through in vitro assays.

In vitro Assays (e.g., DPPH Radical Scavenging, β-Carotene Bleaching)

In vitro assays are commonly used to evaluate the antioxidant capacity of compounds by measuring their ability to neutralize free radicals or inhibit lipid peroxidation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method where antioxidants donate a hydrogen atom to the DPPH radical, causing its decolorization. bibliotekanauki.pld-nb.info The β-carotene bleaching assay measures the ability of a compound to inhibit the oxidation of β-carotene, which is coupled with the oxidation of linoleic acid. bibliotekanauki.pld-nb.info A decrease in the absorbance of β-carotene indicates oxidation, and antioxidants can slow down this process. d-nb.info Studies evaluating the antioxidant potential of oil samples containing this compound have shown some activity in both DPPH and β-carotene/linoleic acid assays. dp.tech Furthermore, this compound has been listed among compounds with antioxidant properties evaluated by the β-carotene co-oxidation method. scispace.com These in vitro findings suggest that this compound may possess antioxidant capabilities.

Investigation of Antitumor Potential in Preclinical Models

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. While the provided search results indicate that this compound has been evaluated for antitumor potential in preclinical models , specific detailed findings regarding its efficacy in various cancer cell lines or in vivo models were not extensively detailed in the immediate results. However, the broader context of natural products and essential oils being investigated for anticancer properties suggests this is an active area of research. mdpi.comnih.govmdpi.com For instance, some natural compounds have demonstrated the ability to enhance anticancer activity and overcome drug resistance in preclinical studies, often by targeting different pathways. mdpi.com

Cellular and Molecular Pathways Mediated by this compound

The biological activity of this compound is attributed to its interaction with neurotransmitter systems and cellular pathways. While this compound is known for modulating gamma-aminobutyric acid (GABA) receptors in the central nervous system, contributing to its sedative and anxiolytic effects , its specific interactions with cellular and molecular pathways in the context of antitumor activity are less explicitly detailed in the provided snippets.

However, the search results provide general information on cellular and molecular pathways relevant to cancer that could potentially be targets for compounds like this compound. These include:

Cell Cycle Regulation: Dysregulation of the cell cycle is a characteristic of cancer. waocp.comnih.govnumberanalytics.com Compounds that induce cell cycle arrest can inhibit tumor growth. nih.gov

Apoptosis: Deficiency in the apoptotic process plays a fundamental role in cancer development. nih.gov Inducing apoptosis is a common mechanism for anticancer agents. mdpi.comnih.govnih.gov

Signaling Pathways: Various signaling pathways are dysregulated in cancer, including PI3K/Akt, MAPK, NF-κB, Wnt/β-catenin, and mTOR pathways, which are involved in cell proliferation, survival, and metastasis. waocp.comnumberanalytics.comnih.govoaepublish.comfrontiersin.orgmdpi.comfrontiersin.orgnih.gov Targeting these pathways is a strategy in cancer therapy. waocp.comnumberanalytics.comnih.govfrontiersin.orgmdpi.comnih.govlabclinics.com

Oxidative Stress: this compound has shown antioxidant mechanisms by scavenging free radicals, which could contribute to protective effects against oxidative damage. Oxidative stress is implicated in cancer.

Angiogenesis: The formation of new blood vessels (angiogenesis) is crucial for tumor growth and metastasis. mdpi.com Inhibiting angiogenesis can suppress tumor development. mdpi.commdpi.com

While this compound is mentioned as potentially inducing apoptosis through modulation of cell cycle regulators , specific details on the precise pathways involved were not found in the immediate search results. Research into the antitumor mechanisms of natural compounds often involves investigating their effects on these fundamental cellular processes and signaling cascades. mdpi.comnih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. wikipedia.orggardp.orgcollaborativedrug.com This analysis helps determine which chemical groups are responsible for a target biological effect and guides modifications to enhance activity or selectivity. wikipedia.orggardp.org

Influence of Structural Modifications on Biological Activity

However, the concept of SAR is broadly applied in medicinal chemistry to optimize the biological activity of natural products and their analogs. nih.gov Studies on other compound classes, such as quinoline-based triazole analogs or 2-aminoquinazolin-4(3H)-one derivatives, demonstrate how structural variations (e.g., adding electron-withdrawing groups like fluorine or chlorine) can significantly alter biological activity, such as enzyme inhibition or antiviral effects. frontiersin.orgnih.gov This principle would similarly apply to this compound and its derivatives in the context of antitumor research.

Identification of Pharmacophoric Elements

A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger a biological response. d-nb.info Identifying the pharmacophoric elements of a compound is crucial for understanding its binding mode and designing new, more potent or selective analogs. d-nb.infomedsci.org

Pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. d-nb.infomedsci.orgnih.gov While the search results did not provide a specific pharmacophore model for this compound in relation to antitumor activity, the general principles of pharmacophore identification would involve analyzing the three-dimensional structure of this compound and its active analogs (if identified) to pinpoint the key features required for interaction with potential biological targets involved in cancer pathways. medsci.orgnih.govnih.gov This could involve computational methods, such as structure-based or ligand-based pharmacophore modeling, to identify these crucial features. medsci.orgnih.govnih.gov

Valeranone As a Model Compound in Sesquiterpenoid Research

Contributions to Understanding Sesquiterpenoid Biosynthesis

Research into the biosynthesis of Valeranone (B159243) has significantly contributed to the understanding of sesquiterpenoid formation in plants. Sesquiterpenes are a large class of isoprenoid compounds derived from the 15-carbon precursor farnesyl pyrophosphate (FPP). The biosynthesis of this compound in Valeriana species involves complex cyclization and modification steps catalyzed by specific enzymes, particularly terpene synthases.

Studies suggest that the biosynthesis of this compound might proceed from a germacrene precursor, distinct from the pathway leading to valerenic acid, which is thought to be derived from valerena-1,10-diene researchgate.netnih.gov. A key enzyme identified in Valeriana officinalis is valerena-1,10-diene synthase (VdS), a terpene synthase that catalyzes the cyclization of FPP into valerena-1,10-diene nih.gov. While valerena-1,10-diene is a precursor to valerenic acid, the identification of a germacrene C synthase (VoTPS7) in Valeriana officinalis suggests a potential pathway for this compound biosynthesis, although confirmation requires further studies on this compound levels in plants with modulated VoTPS7 expression nih.gov. This highlights the complexity and potential branching of sesquiterpenoid biosynthetic pathways within a single plant species. The hydrocarbon intermediates, such as valerena-1,10-diene or germacrene C, subsequently undergo oxidative modifications, likely mediated by cytochrome P450 enzymes, to introduce functional groups like the characteristic ketone in this compound .

Understanding these enzymatic cascades, the specific terpene synthases involved, and the subsequent oxidation steps provides valuable models for deciphering the biosynthesis of other complex sesquiterpenes with diverse structures and biological activities.

Role in the Development of Novel Synthetic Methodologies

The intricate bicyclic decalin core and the specific stereochemistry of this compound have made it a challenging and attractive target for total synthesis. Efforts to synthesize this compound have spurred the development and application of novel synthetic methodologies and strategies in organic chemistry.

Early approaches to the total synthesis of racemic this compound involved multi-step organic transformations utilizing classical cyclization and functional group manipulations . A representative racemic synthesis route described involves a sequence starting from 1H-indene derivatives, including steps like iodocyclization, ozonolysis followed by reductive workup, base-mediated intramolecular aldol (B89426) condensation, and catalytic hydrogenation .

More recent advancements have focused on enantioselective synthesis to obtain optically active (-)-Valeranone (B1624403), which is the naturally occurring isomer nih.govthegoodscentscompany.com. These approaches often employ modern catalytic asymmetric methods . The total synthesis of (±)-Valeranone via an intramolecular photocycloaddition has also been reported, demonstrating the utility of photochemical reactions in constructing complex ring systems found in sesquiterpenoids acs.orgoup.comresearchgate.net. The synthesis of this compound has also been used to investigate the utility of specific reactions, such as the Claisen rearrangement in angular methylation caltech.edu.

The challenges posed by this compound's structure, such as controlling stereochemistry at multiple chiral centers and constructing the fused ring system, have led to the exploration and refinement of various synthetic techniques. These include stereoselective reactions, cyclization strategies, and the use of specific reagents and catalysts. The successful synthesis of this compound, both in racemic and enantioselective forms, serves as a testament to the power of modern synthetic organic chemistry and provides valuable precedents for the synthesis of other complex natural products.

Table 1: Representative Steps in a Racemic this compound Synthesis

StepStarting MaterialReagents/ConditionsIntermediate FormedYield (%)
Iodocyclization1H-indene derivativeI₂, PPh₃, Imidazole, Benzene, 20°CBicyclic intermediate76
Ozonolysis & Reductive WorkupBicyclic intermediateO₃, MeOH/CH₂Cl₂, -78°C; then PPh₃DiketoneNot specified
Base-Mediated CyclizationDiketoneKOH, THF/MeOH/H₂O, Room Temperature, 8 hoursTricyclic enoneNot specified
Catalytic HydrogenationTricyclic enonePd/C, Methanol (B129727), Ambient Pressure, 12 hoursRacemic this compound80

Broader Implications for Natural Product Drug Discovery

The knowledge gained from investigating this compound's biosynthesis can inform efforts to engineer biosynthetic pathways in microorganisms or plants for the sustainable production of valuable sesquiterpenes. Understanding the enzymes involved can also aid in the discovery of new biocatalysts for organic synthesis.

Furthermore, the synthetic methodologies developed for this compound can be applied or adapted for the synthesis of other sesquiterpenoids, including those with potential biological activities. The ability to synthesize these compounds allows for the creation of analogs and derivatives, which can be crucial in exploring structure-activity relationships and potentially identifying new lead compounds for various applications.

This compound's role as a model compound facilitates the development of analytical techniques for the identification and quantification of sesquiterpenes in complex mixtures. This is important for quality control of natural product sources and for studying their occurrence in different plant species or under varying conditions.

In essence, the comprehensive study of this compound provides a framework and toolkit for investigating other complex natural products, accelerating the pace of discovery and potentially leading to the identification and development of new compounds with interesting properties.

Q & A

Q. What spectroscopic methods are most reliable for identifying Valeranone in complex mixtures?

this compound (C15H24O) is typically identified using gas chromatography-mass spectrometry (GC-MS) for separation and quantification, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its bicyclic sesquiterpene structure. Key spectral markers include the ketone carbonyl peak at ~2100 cm⁻¹ in IR and characteristic methyl/isopropyl group signals in NMR . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy, particularly for distinguishing stereoisomers .

Q. How can researchers optimize extraction protocols for this compound from Valeriana officinalis?

A comparative study of extraction solvents (e.g., hexane vs. ethanol) and techniques (Soxhlet vs. supercritical CO₂) is recommended. Use response surface methodology (RSM) to model variables like temperature, solvent polarity, and extraction time. Validate yields via HPLC-UV and confirm purity via melting point analysis and spectral consistency .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Begin with receptor-binding assays (e.g., GABAₐ receptors for sedative properties) and cell viability assays (MTT assay on neuronal cell lines). Dose-response curves should be plotted to establish EC₅₀/IC₅₀ values. Include positive controls (e.g., diazepam) and account for solvent interference in data interpretation .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions often arise from variability in plant chemotypes or assay conditions. Implement systematic reviews with PRISMA guidelines to assess bias in existing literature . Conduct reproducibility trials using standardized this compound batches (≥95% purity via GC-MS) and harmonized assay protocols. Use meta-analysis to quantify heterogeneity (I² statistic) and identify moderating variables (e.g., cell line selection) .

Q. What strategies mitigate confounding factors in this compound’s pharmacokinetic studies?

Use isotope-labeled this compound (e.g., ¹³C-labeled) for precise tracking in vivo. Pair LC-MS/MS with physiologically based pharmacokinetic (PBPK) modeling to differentiate parent compounds from metabolites. Control for cytochrome P450 enzyme activity variations via knockout animal models or human liver microsomes .

Q. How can computational methods enhance understanding of this compound’s structure-activity relationships (SAR)?

Apply molecular docking simulations (AutoDock Vina) to predict binding affinities at target sites like GABAₐ or TRPV1 channels. Validate predictions with alanine scanning mutagenesis and correlate with experimental IC₅₀ values. Use QSAR models to explore substituent effects on bioavailability and toxicity .

Q. What statistical approaches address variability in this compound’s phytochemical yield across environmental conditions?

Employ multivariate analysis (MANOVA) to assess interactions between soil pH, climate, and harvest time. Pair with machine learning algorithms (random forests) to identify predictive variables. Replicate findings across multiple growing seasons and geographic regions to distinguish stochastic vs. systemic factors .

Methodological Guidelines

  • Data Contradiction Analysis : Use Cochrane Review principles to assess risk of bias (ROBIS tool) and grade evidence quality (GRADE system) .
  • Experimental Replication : Share raw spectral and assay data via repositories like Zenodo to enable independent verification .
  • Literature Synthesis : Leverage ontology-driven platforms (e.g., VALERIE.eu ) for concept-based retrieval of fragmented studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.